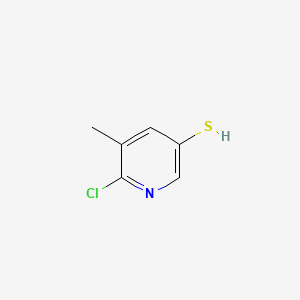

6-Chloro-5-methylpyridine-3-thiol

Description

6-Chloro-5-methylpyridine-3-thiol is a pyridine derivative featuring a chlorine atom at position 6, a methyl group at position 5, and a thiol (-SH) group at position 2. The thiol group enhances nucleophilicity, enabling participation in disulfide bond formation or metal coordination, while the chloro and methyl groups contribute to lipophilicity and steric hindrance .

Properties

IUPAC Name |

6-chloro-5-methylpyridine-3-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNS/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGCQSDFVRFPEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.64 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methylpyridine-3-thiol typically involves the chlorination of 5-methylpyridine followed by thiolation. One common method includes the reaction of 5-methylpyridine with sulfuryl chloride (SO2Cl2) to introduce the chlorine atom at the 6th position. The resulting 6-chloro-5-methylpyridine is then reacted with thiourea to introduce the thiol group at the 3rd position under acidic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-methylpyridine-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to remove the chlorine atom, forming 5-methylpyridine-3-thiol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Sodium methoxide (NaOCH3) or ammonia (NH3) in a polar solvent like ethanol.

Major Products:

Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

Reduction: 5-Methylpyridine-3-thiol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-5-methylpyridine-3-thiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiol group.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-methylpyridine-3-thiol involves its interaction with biological molecules through the thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The chlorine atom and methyl group may also influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Positional Isomers and Substitution Effects

- 6-Chloro-2-methyl-3-nitropyridine (): This compound replaces the thiol group with a nitro (-NO₂) group at position 3 and shifts the methyl group to position 2. The nitro group is strongly electron-withdrawing, reducing the ring’s electron density and increasing acidity compared to the thiol analog. Applications may differ due to nitro’s explosive or oxidative properties .

2-Chloro-5-hydroxymethylpyridine ():

Chlorine is at position 2, and a hydroxymethyl (-CH₂OH) group replaces the thiol at position 3. The hydroxymethyl group increases hydrophilicity, making this compound more water-soluble than 6-Chloro-5-methylpyridine-3-thiol. The altered substitution pattern also affects hydrogen-bonding capacity and biological targeting .

Functional Group Variants

- 5-Chloro-6-methoxy-3-pyridinemethanol (): Replaces the thiol with a methoxy (-OCH₃) group at position 6 and adds a hydroxymethyl group at position 3. Methoxy groups are electron-donating, increasing ring electron density and altering metabolic stability compared to thiol-containing analogs. This compound may exhibit enhanced resistance to oxidation .

- Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate (): Features a pivalamido (-NHC(O)C(CH₃)₃) group at position 5 and an acrylate ester at position 2. The ester group introduces hydrolytic instability, unlike the thiol’s covalent bonding versatility .

Heterocyclic Analogs

- 6-Chloro-5-methylpyridazin-3(2H)-one (): A pyridazine derivative with a ketone at position 3. The ketone group may participate in tautomerism, contrasting with the thiol’s redox activity .

Data Table: Key Properties of Comparable Compounds

| Compound Name | Substituents | Key Functional Group | Solubility (Predicted) | Reactivity Notes |

|---|---|---|---|---|

| This compound | Cl (6), CH₃ (5), SH (3) | Thiol | Moderate (lipophilic) | Nucleophilic, forms disulfides |

| 6-Chloro-2-methyl-3-nitropyridine | Cl (6), CH₃ (2), NO₂ (3) | Nitro | Low | Electron-deficient, acidic |

| 2-Chloro-5-hydroxymethylpyridine | Cl (2), CH₂OH (5) | Hydroxymethyl | High | Hydrophilic, H-bond donor |

| 5-Chloro-6-methoxy-3-pyridinemethanol | Cl (5), OCH₃ (6), CH₂OH (3) | Methoxy, Alcohol | Moderate | Oxidation-resistant, polar |

| 6-Chloro-5-methylpyridazin-3(2H)-one | Cl (6), CH₃ (5), O (3) | Ketone | Moderate | Tautomerism, H-bond acceptor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.